3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-10-13(2)23(21-12)17(18-6-5-9-26-18)11-20-19(24)8-7-16-14(3)22-25-15(16)4/h5-6,9-10,17H,7-8,11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRAYTRIOFTPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CCC2=C(ON=C2C)C)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide” likely involves multiple steps, including the formation of the oxazole and pyrazole rings, followed by their coupling with the thiophene and propanamide moieties. Typical reaction conditions may involve:
Formation of Oxazole Ring: Cyclization reactions involving nitriles and aldehydes.
Formation of Pyrazole Ring: Condensation reactions between hydrazines and diketones.
Coupling Reactions: Use of coupling agents such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced ring systems.
Scientific Research Applications
Chemistry
The compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrial applications might involve its use in the development of new materials, such as polymers or electronic devices.
Mechanism of Action
The mechanism by which “3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules based on heterocyclic composition, synthetic pathways, and inferred properties.
Thiadiazole-Pyrazole Derivatives (13a–13d)
Structure : Synthesized by El-Sayed et al. (2022), these derivatives contain a pyrazole core linked to a thiadiazole ring via hydrazine-carbodithioate intermediates .
Key Differences :
- The propanamide linker in the target compound may improve metabolic stability compared to the hydrazine-based linkage in 13a–13d.
Synthetic Pathway: Both classes employ triethylamine as a catalyst in ethanol, suggesting shared reactivity in nucleophilic substitution or cyclization steps .
Thiazole-Containing Amide (C₁₇H₂₂N₂O₂S)
Structure: This compound (CAS 919069-47-9) features a thiazole ring and a phenoxy group linked via an amide bond . Key Differences:
- The target compound’s oxazole and pyrazole rings may confer greater hydrogen-bonding capacity than the thiazole-phenoxy system.
- Molecular weight differences (318.4 g/mol for the thiazole vs. ~425 g/mol estimated for the target compound) suggest divergent pharmacokinetic profiles.
Pyrazole-Thiophene Hybrids
Structure : Compounds like those in combine pyrazole with thiophene via ketone linkages, differing from the target’s amide-based connectivity .
Key Differences :
- The amide group in the target compound could enhance solubility in polar solvents compared to ketone-linked analogs.
- The 3,5-dimethyl substitution on both oxazole and pyrazole rings may reduce steric hindrance, favoring receptor binding.
Data Tables
Table 1. Structural and Functional Comparison
Research Findings and Hypotheses
- Electronic Properties : Computational studies using density-functional theory (DFT), as described by Becke (1993), could predict the electron distribution and reactivity of the target compound’s heterocycles, particularly the electron-rich thiophene and electron-deficient oxazole .
- Bioactivity : Pyrazole-oxazole hybrids are often explored for anti-inflammatory or kinase-inhibitory activity, suggesting plausible targets for this compound .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes an isoxazole ring, a pyrazole moiety, and a thiophene group. Its molecular formula is , with a molecular weight of approximately 320.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
1. Antiinflammatory Properties
Research indicates that compounds containing isoxazole and pyrazole derivatives exhibit significant anti-inflammatory activity. A study highlighted that similar compounds showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .
2. Immunomodulatory Effects
Isoxazole derivatives have been reported to modulate immune responses. For instance, certain derivatives demonstrated immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and reducing TNF-α production in vitro . This suggests that the compound may have applications in autoimmune diseases or organ transplant settings.
3. Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar derivatives have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus, indicating that this compound may possess similar activity .
The biological activity of this compound may be attributed to:
- Inhibition of Pro-inflammatory Cytokines : The compound likely inhibits pathways leading to the production of pro-inflammatory cytokines such as TNF-α and ILs.
- Interaction with Immune Cells : It may modulate immune cell activity by influencing signaling pathways involved in immune responses.
Case Study 1: Anti-inflammatory Screening
In a controlled study involving various pyrazole derivatives, the compound was tested for its ability to inhibit inflammatory markers in vitro. Results showed a significant reduction in TNF-α levels at concentrations as low as , indicating strong anti-inflammatory potential compared to established drugs .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of related compounds against clinical isolates of bacteria. The results demonstrated that compounds similar to the target compound had Minimum Inhibitory Concentrations (MICs) in the range of , suggesting promising activity against resistant strains .
Data Summary Table
Q & A
Q. What are the common synthetic routes for this compound?
The compound is synthesized via multi-step reactions involving refluxing precursors in ethanol or 1,4-dioxane under nitrogen, followed by purification through recrystallization (e.g., DMF-EtOH mixtures) or column chromatography. Key intermediates like 3,5-diarylpyrazoles and thiophene derivatives are often used, with reaction times ranging from 2–5 hours .
Q. How is structural integrity confirmed post-synthesis?
Techniques include:
Q. What purification methods are effective for this compound?
Recrystallization using solvent pairs like DMF-EtOH (1:1) is standard. For polar byproducts, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yield and purity?
- Use factorial designs to test variables: temperature, solvent polarity, catalyst loading, and stoichiometry.
- Apply response surface methodology (RSM) to identify non-linear interactions. For example, highlights DOE’s role in minimizing experimental runs while maximizing data quality .
- Software tools (e.g., JMP, Minitab) can model interactions and predict optimal conditions.
Q. How to resolve contradictions in bioactivity data across studies?
- Comparative assays : Standardize testing protocols (e.g., cell lines, incubation times) to reduce variability.
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., thiophene vs. pyrazole groups) using analogs from to isolate bioactivity drivers .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends obscured by outliers.
Q. What strategies improve scalability while maintaining purity?
- Membrane separation technologies (CRDC RDF2050104) can isolate the compound from byproducts in continuous flow systems .
- Process simulation tools (e.g., COMSOL Multiphysics) model reactor kinetics and mass transfer, enabling pilot-scale adjustments before physical trials .
Q. How can AI enhance synthesis prediction and automation?
- Smart laboratories : Implement AI-driven platforms for real-time parameter adjustments (e.g., adjusting reflux time based on intermediate purity detected via inline spectroscopy) .
- Generative models : Train AI on reaction databases to predict novel synthetic pathways or troubleshoot failed reactions.
Data Contradiction and Methodological Challenges
Q. Why do different studies report varying yields for similar synthetic routes?
- Hidden variables : Minor differences in reagent quality (e.g., anhydrous vs. hydrated solvents) or stirring efficiency can alter outcomes.
- Crystallization conditions : shows that recrystallization solvent ratios (DMF:EtOH) critically impact yield and purity .
- Solution : Replicate studies under strictly controlled conditions and report detailed metadata (e.g., humidity, equipment calibration).
Q. How to address discrepancies in computational vs. experimental solubility data?
- Multi-scale modeling : Combine COSMO-RS (solvent screening) with molecular dynamics simulations to improve accuracy.
- Experimental validation : Use dynamic light scattering (DLS) or nephelometry to measure solubility limits under varied temperatures/pH .
Advanced Process Design
Q. What reactor designs are suitable for continuous synthesis?
- Microreactors : Offer precise control over exothermic reactions (common in heterocyclic syntheses) with high surface-to-volume ratios.
- Packed-bed reactors : Ideal for catalytic steps (e.g., hydrogenation of intermediates) as per CRDC RDF2050112 guidelines on reactor fundamentals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
